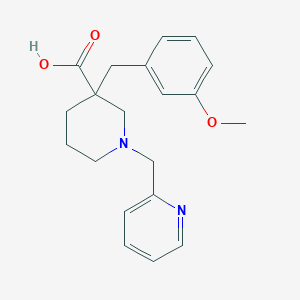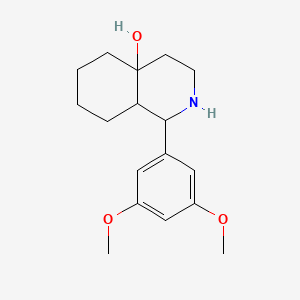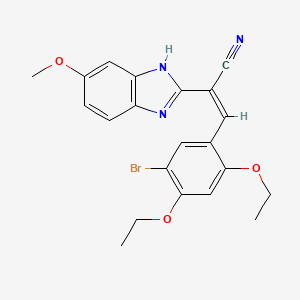![molecular formula C25H33N3O B5495366 2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5495366.png)
2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine, commonly known as DPI or DPIC, is a synthetic compound that belongs to the class of indanamines. DPI has gained significant attention in the scientific community due to its potential therapeutic application in the treatment of various neurological disorders, including Parkinson's disease and depression.
作用機序
The mechanism of action of DPI is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine reuptake inhibitor. DPI has been shown to increase the levels of dopamine in the brain by inhibiting the reuptake of dopamine by presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can improve the symptoms of Parkinson's disease. DPI has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DPI has been shown to have several biochemical and physiological effects. In animal models, DPI has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. DPI has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons. DPI has been shown to improve motor function in animal models of Parkinson's disease and to have antidepressant and anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of DPI is its well-established synthesis method, which allows for the production of high yields of pure compound. DPI has also shown promising results in preclinical studies for the treatment of various neurological disorders. However, one of the limitations of DPI is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of DPI and its potential side effects.
将来の方向性
There are several future directions for the research on DPI. One direction is to further investigate the mechanism of action of DPI and its potential side effects. Another direction is to explore the therapeutic potential of DPI in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, more research is needed to optimize the formulation of DPI for in vivo administration. Overall, DPI has shown promising results in preclinical studies and holds great potential for the development of new therapies for neurological disorders.
合成法
DPI is synthesized by reacting 3,4-dimethyl-1-piperazinecarboxylic acid with N-methyl-N-(2-phenylethyl)amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with indanone to yield DPI. The synthesis method of DPI is well-established, and the compound can be synthesized in high yields with good purity.
科学的研究の応用
DPI has been extensively studied for its potential therapeutic application in the treatment of various neurological disorders. In preclinical studies, DPI has shown promising results in the treatment of Parkinson's disease, depression, and anxiety. DPI has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. DPI has also been shown to have antidepressant and anxiolytic effects in animal models.
特性
IUPAC Name |
(3,4-dimethylpiperazin-1-yl)-[2-[methyl(2-phenylethyl)amino]-1,3-dihydroinden-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-20-19-28(16-15-26(20)2)24(29)25(17-22-11-7-8-12-23(22)18-25)27(3)14-13-21-9-5-4-6-10-21/h4-12,20H,13-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCPIPLLDZMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)C2(CC3=CC=CC=C3C2)N(C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)
![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)

![2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)

![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5495319.png)
![N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)
![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5495351.png)
![1-[1-(5-chloro-2,3-dimethoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5495369.png)
![2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5495378.png)

![2-methyl-5-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5495392.png)